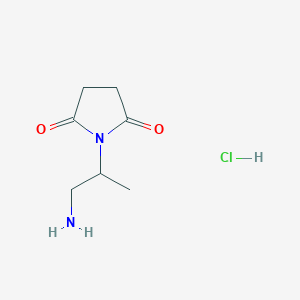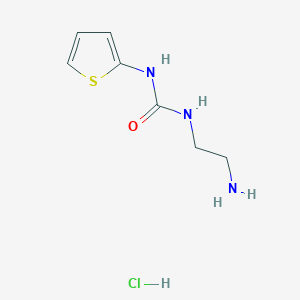
3-(Azidomethyl)-3-ethyloxetan
Übersicht
Beschreibung
3-(Azidomethyl)-3-ethyloxetane is a type of azide-modified nucleoside . It is an important building block for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . It has been used in DNA sequencing by synthesis (SBS) as an alternative to fluorescence-based SBS .
Synthesis Analysis
The synthesis of 3-(Azidomethyl)-3-ethyloxetane involves bromination of pentaerythritol and metriol with a mixture of hydrobromic, acetic, and sulfuric acids, followed by cyclization in the presence of a phase-transfer catalyst TBAB, with the formation of oxetane ring and replacement of bromide substituents with azide ions .Molecular Structure Analysis
The molecular structure of 3-(Azidomethyl)-3-ethyloxetane is characterized by the presence of an azido moiety (N3) that has an intense, narrow and unique Raman shift at 2125 cm−1, where virtually all biological molecules are transparent .Chemical Reactions Analysis
The chemical reactions involving 3-(Azidomethyl)-3-ethyloxetane include its use in DNA sequencing by synthesis (SBS). The four 3′-O-azidomethyl nucleotide reversible terminators (3′-O-azidomethyl-dNTPs) displayed surface enhanced Raman scattering (SERS) at 2125 cm−1 . In addition, azide-modified nucleosides are important for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition .Wissenschaftliche Forschungsanwendungen
Hochleistungsbinder für energetische Verbundwerkstoffe
3-(Azidomethyl)-3-ethyloxetan wird als Monomer bei der Synthese von energetischen Polyoxetanen verwendet, die als Hochleistungsbinder in energetischen Verbundwerkstoffen dienen . Diese Binder sind entscheidend für die Aufrechterhaltung des Zusammenhalts zwischen den Komponenten einer Formulierung und die Verleihung gewünschter mechanischer Eigenschaften wie Flexibilität und Zugfestigkeit. Sie werden überwiegend in Festtreibstoff- und polymergebundenen Sprengstoffformulierungen eingesetzt.
Organische Synthese
Die Azidgruppe, die in this compound vorhanden ist, ist hochreaktiv, was sie zu einem wertvollen Baustein in der organischen Synthese macht. Sie kann verwendet werden, um komplexere Moleküle zu konstruieren, die die Azidfunktionalität enthalten, die in verschiedenen chemischen Reaktionen essentiell ist.
Click-Chemie
Die Click-Chemie umfasst eine Reihe von Reaktionen, bei denen Azide, wie z. B. die in this compound, eine schnelle und effiziente Bindungsbildung ermöglichen. Diese Verbindung kann in Click-Reaktionen verwendet werden, um eine Vielzahl von Produkten mit Anwendungen in der Materialwissenschaft und der Arzneimittelentwicklung zu erzeugen.
Biokonjugation
Biokonjugation ist der Prozess des Anheftung von Molekülen an biologische Ziele wie Proteine oder DNA. Die Azidgruppe in this compound kann für diesen Zweck verwendet werden, wodurch die Markierung oder Modifizierung von Biomolekülen für verschiedene Forschungsanwendungen ermöglicht wird.
Energetische thermoplastische Elastomere (ETPEs)
This compound ist ein wichtiges Monomer bei der Produktion von ETPEs, wie z. B. Poly(3-azidomethyl-3-methyloxetan) und seinen Copolymeren . Diese Materialien kombinieren die Eigenschaften von Elastomeren und Kunststoffen, was sie für Anwendungen geeignet macht, die sowohl Flexibilität als auch Festigkeit erfordern.
Treibstoffformulierungen
Der energetische Charakter von this compound macht es zu einem Kandidaten für die Verwendung in Treibstoffformulierungen . Seine Einarbeitung in Treibstoffe kann die Leistung verbessern, indem es zum Gesamtenergiegehalt der Formulierung beiträgt.
Polymervernetzung
Vernetzungsreaktionen sind entscheidend für die Herstellung von Polymeren mit gewünschten Eigenschaften. This compound kann an Vernetzungsreaktionen teilnehmen, was zur Entwicklung von Polymeren mit bestimmten mechanischen und thermischen Eigenschaften führt .
Energetische Polymerforschung
Die Forschung an energetischen Polymeren beinhaltet oft die Untersuchung von Verbindungen wie this compound. Diese Studien zielen darauf ab, die Eigenschaften von Polymeren, die in energetischen Materialien verwendet werden, wie z. B. ihre Stabilität, Energiefreisetzung und Reaktionskinetik, zu verstehen und zu verbessern .
Wirkmechanismus
The mechanism of action of 3-(Azidomethyl)-3-ethyloxetane in DNA sequencing involves the use of SERS to monitor the appearance of the azide-specific Raman peak at 2125 cm−1 as a result of polymerase extension by a single 3′-O-azidomethyl-dNTP into the growing DNA strand and disappearance of this Raman peak with cleavage of the azido label to permit the next nucleotide incorporation .
Zukünftige Richtungen
The future directions of 3-(Azidomethyl)-3-ethyloxetane could involve its use in the synthesis of novel energetic polymers and binders. These could provide heavy space missions the needed extra boost. Energetic binders could also be paired with chlorine-free energetic oxidizers to synergistically provide a specific impulse exceedingly higher than the current formulation while reducing pollution .
Eigenschaften
IUPAC Name |
3-(azidomethyl)-3-ethyloxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-2-6(3-8-9-7)4-10-5-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZICNYSTJMRPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-(Azidomethyl)-3-ethyloxetane suitable for use in energetic materials?
A1: 3-(Azidomethyl)-3-ethyloxetane is an attractive monomer for energetic materials due to the presence of both azide (-N3) and oxetane groups within its structure. [] The azide group is known to impart high energy content to a molecule, while the oxetane ring can undergo ring-opening polymerization to form stable, high-molecular-weight polymers. [] This combination makes it possible to synthesize energetic binders and plasticizers with desirable properties like high energy density and good mechanical properties.
Q2: How is 3-(Azidomethyl)-3-ethyloxetane polymerized, and what are the properties of the resulting polymer?
A2: 3-(Azidomethyl)-3-ethyloxetane (AMEO) can be polymerized via cationic ring-opening polymerization using a catalyst like boron trifluoride etherate. [] This process results in a solid energetic polymer, poly(3-(Azidomethyl)-3-ethyloxetane) (PAMEO). [] The polymer's structure has been confirmed through various analytical techniques, including IR and NMR spectroscopy. [] PAMEO exhibits desirable properties for energetic materials, including good thermal stability and a high energy content, making it suitable for further exploration in propellant formulations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


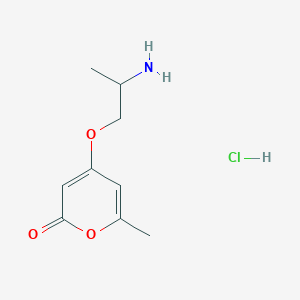
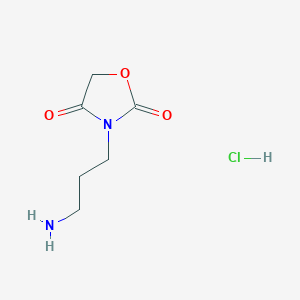



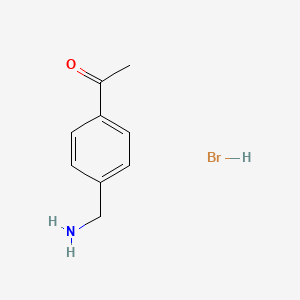
![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-methoxyacetamide hydrochloride](/img/structure/B1380521.png)
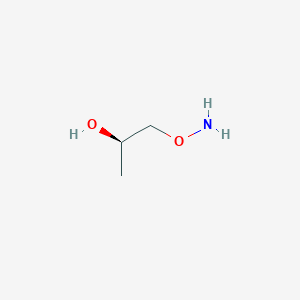
![[1,3'-Bipyrrolidine]-2,5-dione hydrochloride](/img/structure/B1380524.png)

![[2,4'-Bipyridin]-3-ylmethanamine](/img/structure/B1380529.png)
